
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a tetrahydrofuran ring fused to a dioxaspiro nonane system. The presence of these rings imparts significant stability and reactivity to the molecule, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable tetrahydrofuran derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and conditions, such as high-pressure reactors and temperature-controlled environments. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Tetrahydro-2-furyl)ethyl)pyridine: Shares a similar tetrahydrofuran ring but differs in the presence of a pyridine ring instead of the dioxaspiro nonane system.
Tetrahydro-2-furyl acetate: Contains the tetrahydrofuran ring but has an acetate group instead of the spirocyclic structure.
Uniqueness
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane is unique due to its spirocyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
63917-47-5 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-[2-(oxolan-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H22O3/c1-3-11(14-9-1)4-5-12-6-8-13(16-12)7-2-10-15-13/h11-12H,1-10H2 |
InChI-Schlüssel |
LOVYECFMRPYLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC2CCC3(O2)CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



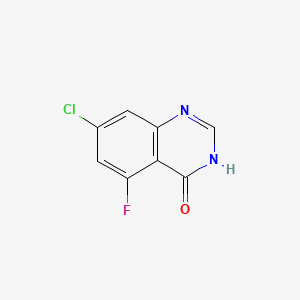


![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
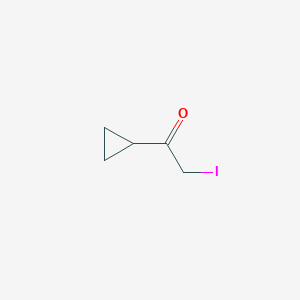
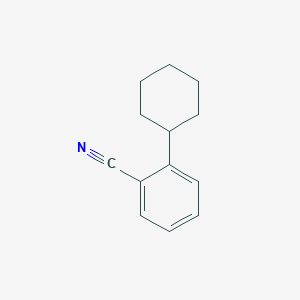
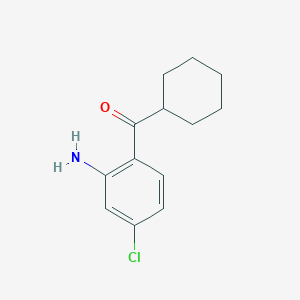
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
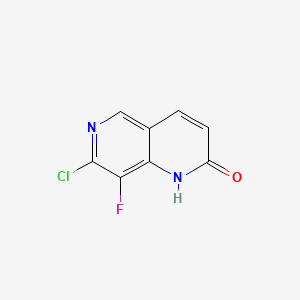
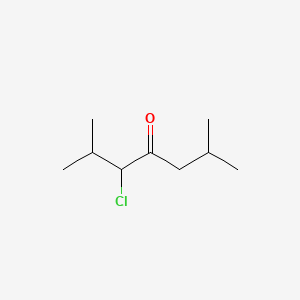
![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
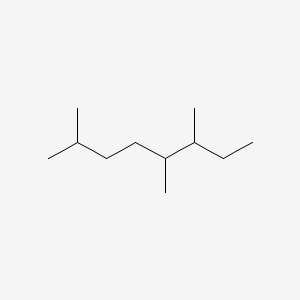
![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)
